molecular formula C20H10N8 B10877745 4,5-Bis-benzotriazol-1-yl-phthalonitrile

4,5-Bis-benzotriazol-1-yl-phthalonitrile

Cat. No.: B10877745
M. Wt: 362.3 g/mol
InChI Key: VBBDFMNBYJYCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis-benzotriazol-1-yl-phthalonitrile is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features two benzotriazole groups attached to a phthalonitrile core, making it a versatile molecule in synthetic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis-benzotriazol-1-yl-phthalonitrile typically involves the reaction of phthalonitrile with benzotriazole under specific conditions. One common method includes:

    Starting Materials: Phthalonitrile and benzotriazole.

    Catalysts and Solvents: Often, a base such as potassium carbonate (K2CO3) is used, and the reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The mixture is heated to a temperature range of 100-150°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis-benzotriazol-1-yl-phthalonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The benzotriazole groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Cyclization Reactions: Under specific conditions, the compound can form cyclic structures, enhancing its utility in materials science.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2) can be employed.

    Cyclization: Catalysts such as palladium on carbon (Pd/C) may be used under hydrogenation conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups, while cyclization can produce complex ring structures.

Scientific Research Applications

Chemistry

In chemistry, 4,5-Bis-benzotriazol-1-yl-phthalonitrile is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new materials and catalysts.

Biology and Medicine

Industry

In industry, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for creating high-performance materials.

Mechanism of Action

The mechanism by which 4,5-Bis-benzotriazol-1-yl-phthalonitrile exerts its effects depends on the specific application. In chemical reactions, the benzotriazole groups can act as leaving groups or participate in coordination with metals, facilitating various transformations. The phthalonitrile core provides a stable framework that can undergo further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis-(1H-benzotriazol-1-yl)-2,3-dicyanobenzene
  • 4-(4-acetylphenoxy)-5-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile

Uniqueness

4,5-Bis-benzotriazol-1-yl-phthalonitrile is unique due to its dual benzotriazole groups, which provide enhanced reactivity and stability compared to similar compounds. This makes it particularly useful in applications requiring robust and versatile chemical intermediates.

Properties

Molecular Formula

C20H10N8

Molecular Weight

362.3 g/mol

IUPAC Name

4,5-bis(benzotriazol-1-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H10N8/c21-11-13-9-19(27-17-7-3-1-5-15(17)23-25-27)20(10-14(13)12-22)28-18-8-4-2-6-16(18)24-26-28/h1-10H

InChI Key

VBBDFMNBYJYCJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.